molecular formula C3H6O4S2 B016053 2-methylsulfonylsulfanylacetic Acid CAS No. 13700-15-7

2-methylsulfonylsulfanylacetic Acid

Cat. No. B016053
CAS RN: 13700-15-7
M. Wt: 170.2 g/mol
InChI Key: ASUZQXBECRATCB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 2-methylsulfonylsulfanylacetic acid often involves complex reactions that include sulfonylation processes, the use of sulfonic acids as key intermediates, and the manipulation of molecular structures to achieve desired functionalities. For instance, the synthesis of extended oxazoles showcases a strategy where α-sulfonyl anions react smoothly with diverse alkyl halides, leading to a range of alkylation products. This process exemplifies the intricate steps involved in synthesizing sulfanylacetic acid derivatives, highlighting the role of sulfonyl groups in synthetic organic chemistry (Patil & Luzzio, 2016).

Scientific Research Applications

2-Methylsulfonylsulfanylacetic Acid is a compound with potential applications in various scientific research fields. Although there is limited direct research on this specific compound, insights into its relevance can be derived from studies focused on related sulfonic and sulfonated compounds, given their chemical similarities and potential for analogous applications.

Environmental and Industrial Applications

Research on sulfamic acid and its derivatives, including sulfonated compounds, highlights their utility in environmental and industrial contexts. Sulfamic acid is used as an environmentally friendly alternative for industrial cleaning and corrosion inhibition, showcasing the potential of sulfonated compounds in reducing environmental impact while maintaining efficacy in industrial processes (C. Verma & M. Quraishi, 2022)[https://consensus.app/papers/sulfamic-acid-environmentfriendly-acid-cleaning-verma/c3df37cbc32b5f55bec9b09e00a81e9e/?utm_source=chatgpt]. Furthermore, studies on the oxidation of reduced sulfur compounds by photocatalysis or photosensitization indicate the importance of sulfonic acids in pollution control and water treatment, suggesting possible applications for 2-Methylsulfonylsulfanylacetic Acid in these areas (C. Cantau et al., 2007)[https://consensus.app/papers/oxidation-sulfur-compounds-photocatalysis-cantau/61e36700903a54648fc4aa4001e30d00/?utm_source=chatgpt].

Biodegradation and Toxicity Studies

Research on the microbial degradation of polyfluoroalkyl chemicals, including sulfonated derivatives, provides insights into the environmental fate and potential toxicity of such compounds. This research is crucial for understanding how compounds like 2-Methylsulfonylsulfanylacetic Acid may behave in biological systems and the environment, with implications for their safe use and disposal (Jinxia Liu & Sandra Mejia Avendaño, 2013)[https://consensus.app/papers/degradation-polyfluoroalkyl-chemicals-environment-liu/a0882e107b1c53378ea3c0a8f34fa8ee/?utm_source=chatgpt].

Antioxidant Properties

Studies on the ABTS/PP decolorization assay of antioxidant capacity highlight the potential of sulfonic acids in evaluating antioxidant properties. This suggests that 2-Methylsulfonylsulfanylacetic Acid could be researched for its antioxidant capacity, contributing to fields such as food science, pharmacology, and materials science where antioxidant properties are of interest (I. Ilyasov et al., 2020)[https://consensus.app/papers/abtspp-decolorization-assay-antioxidant-capacity-ilyasov/1a3b00b3995052a3ac0098a34021ee66/?utm_source=chatgpt].

Advances in Sulfur Chemistry

The role of sulfur chemistry in treating acid gases and its application in environmental science and engineering further elucidates the potential applications of sulfur-containing compounds like 2-Methylsulfonylsulfanylacetic Acid. These studies explore the efficiency and mechanisms behind sulfur-based processes in mitigating pollution and recovering resources, indicating a broad scope of research and application for sulfonated compounds (A. Gupta et al., 2016)[https://consensus.app/papers/advances-chemistry-treatment-acid-gases-gupta/3001dec31d54523ea832caedadcc4d7f/?utm_source=chatgpt].

properties

IUPAC Name

2-methylsulfonylsulfanylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6O4S2/c1-9(6,7)8-2-3(4)5/h2H2,1H3,(H,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASUZQXBECRATCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Carboxymethyl methanethiosulfonate

CAS RN

13700-15-7
Record name 2-((methylsulfonyl)thio)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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